ent-Calindol Amide

Calcium-Sensing Receptor Enantiomeric Purity Negative Control

ent-Calindol Amide (CAS 1217835-51-2) is the S-enantiomer amide intermediate essential as a negative control in CaSR positive allosteric modulator research. Unlike the active R-enantiomer Calindol (EC50 0.31 μM), this S-enantiomer is functionally inactive, enabling unambiguous attribution of CaSR-mediated effects. With defined (1S) stereochemistry, it is critical for chiral HPLC validation and impurity profiling in Calindol API manufacturing. Substituting generic Calindol or alternative CaSR modulators compromises assay validity. Procure this white solid, soluble in chloroform, DCM, DMF, and methanol, to ensure experimental rigor.

Molecular Formula C21H18N2O
Molecular Weight 314.4 g/mol
CAS No. 1217835-51-2
Cat. No. B029474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Calindol Amide
CAS1217835-51-2
Synonyms(S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide;  N-[(1S)-1-(1-Naphthalenyl)ethyl]-1H-Indole-2-carboxamide; 
Molecular FormulaC21H18N2O
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1
InChIKeyXLXUKYDIQFPOCY-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Calindol Amide (CAS 1217835-51-2) Procurement Guide: Chemical Identity and Research-Grade Specifications for Calcium-Sensing Receptor Investigations


ent-Calindol Amide (CAS: 1217835-51-2, IUPAC: N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide, molecular formula: C21H18N2O, molecular weight: 314.38) is the S-enantiomer and synthetic precursor of Calindol, a well-characterized positive allosteric modulator (calcimimetic) of the calcium-sensing receptor (CaSR) [1]. As the amide intermediate en route to the pharmacologically active R-enantiomer (Calindol), this compound serves as an essential negative control and chiral reference standard in CaSR signaling studies . Its defined (1S) stereochemistry is critical for ensuring enantiomeric purity in experimental workflows where the R-enantiomer's activity must be unambiguously attributed. Available from specialty chemical suppliers as a white solid soluble in chloroform, dichloromethane, DMF, and methanol, with predicted XLogP3 of 4.8 and topological polar surface area of 44.9 Ų .

Why ent-Calindol Amide Cannot Be Substituted with Generic Calindol or Alternative CaSR Modulators in Research Protocols


Substituting ent-Calindol Amide with generic Calindol (the racemic mixture or R-enantiomer) or alternative CaSR modulators fundamentally compromises experimental validity due to three non-negotiable factors. First, stereochemical specificity: Calindol exhibits pronounced stereoselectivity at the CaSR, with the R-enantiomer (Calindol) acting as a potent calcimimetic (EC50 = 0.31 μM in stimulating [3H]inositol phosphate accumulation in the presence of 2 mM Ca2+) [1]. The S-enantiomer (ent-Calindol) is functionally inactive, making it the only appropriate negative control for confirming that observed effects are CaSR-mediated [2]. Second, target engagement differs across compound classes: Calhex 231 and NPS 2143 are negative allosteric modulators (calcilytics) that attenuate CaSR activation, while ent-Calindol Amide provides a baseline for positive modulation studies [3]. Third, chemical form determines experimental utility: ent-Calindol Amide is the specific amide intermediate required for synthetic verification, whereas the hydrochloride salt forms (CAS 728930-30-1 for ent-Calindol hydrochloride, CAS 729610-18-8 for Calindol hydrochloride) have different solubility profiles and counterion content that affect biological assay conditions .

ent-Calindol Amide Differential Evidence: Quantitative Comparisons Against Calindol, Calhex 231, and NPS 2143


Stereochemical Differentiation: ent-Calindol Amide as the Inactive S-Enantiomer Versus Active R-Enantiomer Calindol

ent-Calindol Amide (S-enantiomer) serves as the functionally inactive stereoisomer relative to Calindol (R-enantiomer), which exhibits potent calcimimetic activity. Calindol stimulates increases in [3H]inositol phosphate accumulation in HEK293 cells expressing wild-type human CaSR with an EC50 of 0.31 μM when co-administered with 2 mM extracellular Ca2+ [1]. The S-enantiomer (ent-Calindol) lacks this activity, providing a critical stereochemical negative control for validating CaSR-mediated effects [2].

Calcium-Sensing Receptor Enantiomeric Purity Negative Control Stereoselectivity

Binding Site Differentiation: Calindol versus Calhex 231 and NPS 2143 at the CaSR Transmembrane Domain

Calindol (R-enantiomer) binds to a partially overlapping but not identical site within the CaSR transmembrane domain compared to the calcilytics Calhex 231 and NPS 2143. Mutagenesis studies identified that the E837Q(7.39) mutation in TM7 abolishes Calindol-mediated activity while having no effect on NPS 2143 binding, demonstrating that Calindol's binding determinants differ from those of negative allosteric modulators [1]. This indicates that ent-Calindol Amide (as the S-enantiomer precursor) represents a distinct chemical scaffold with unique binding pocket requirements that cannot be replicated by alternative CaSR ligands.

Allosteric Modulation Binding Pocket GPCR Structure-Activity Relationship

Target Selectivity Profile: Calindol's ∼30-Fold CaSR Selectivity Over GPRC6A

Calindol displays approximately 30-fold selectivity for the calcium-sensing receptor (CaSR) over the closely related Family C GPCR, GPRC6A [1]. Both Calindol and NPS 2143 antagonize L-ornithine-induced activation of mouse GPRC6A, but their primary pharmacological activity is directed toward CaSR. This selectivity profile contrasts with Calhex 231, which does not modulate GPRC6A-mediated responses under identical experimental conditions [2]. The ∼30-fold selectivity window defines the experimental concentration range where CaSR-specific effects can be distinguished from GPRC6A-mediated effects.

GPCR Selectivity GPRC6A Off-Target Activity Receptor Profiling

Tissue-Specific Functional Differentiation: Calindol Versus Calhex 231 in Human Myometrium

In pregnant human myometrium tissue, Calindol (10 μmol/L) was ineffective as an inhibitor of oxytocin-induced contractions, producing no significant reduction in mean contractile force (MCF) or contraction amplitude. In contrast, Calhex 231 (10 μmol/L) produced significant partial inhibition, reducing MCF to 38% and amplitude to 34% of vehicle controls after 1 hour [1]. This tissue-specific divergence in functional activity indicates that Calindol-based compounds (including ent-Calindol Amide as precursor) and Calhex 231 are not interchangeable in uterine smooth muscle pharmacology studies.

Tissue-Specific Pharmacology Myometrial Contractility Obstetric Research Functional Selectivity

Vascular Reactivity Profile: Calindol, Calhex 231, and NPS 2143 Converge on VGCC Inhibition

Despite their divergent CaSR modulatory profiles, Calindol, Calhex 231, and NPS 2143 all produce concentration-dependent inhibition of methoxamine- and KCl-induced precontracted tone in rabbit mesenteric arteries, an effect mediated by direct inhibition of voltage-gated Ca2+ channels (VGCCs) rather than CaSR modulation [1]. Calindol inhibited whole-cell VGCC currents in freshly isolated rabbit mesenteric artery smooth muscle cells. This convergent VGCC activity represents a class-wide off-target effect that must be accounted for in vascular pharmacology studies, regardless of which Calindol-related compound is procured.

Vascular Pharmacology Voltage-Gated Calcium Channels Off-Target Effects Vasorelaxation

Validated Application Scenarios for ent-Calindol Amide Based on Quantitative Differential Evidence


Synthetic Chemistry: Preparation of Enantiomerically Pure Calindol for CaSR Pharmacology

ent-Calindol Amide serves as the direct synthetic intermediate for the preparation of ent-Calindol, which is the S-enantiomer counterpart to the active R-enantiomer Calindol . This application is supported by the compound's defined stereochemistry (1S) and its role as the amide precursor in the synthesis of ent-Calindol . Procurement of ent-Calindol Amide is essential for laboratories synthesizing ent-Calindol for use as a stereochemical negative control in CaSR functional assays, where Calindol exhibits EC50 = 0.31 μM and the S-enantiomer is inactive [1].

Negative Control and Chiral Reference Standard in CaSR Signaling Studies

ent-Calindol Amide, as the inactive S-enantiomer precursor, provides an essential negative control for validating that observed biological effects in Calindol-treated samples are specifically due to CaSR activation rather than off-target interactions . Given the stereoselectivity of CaSR modulation—where Calindol (R-enantiomer) shows EC50 = 0.31 μM while the S-enantiomer is inactive—inclusion of ent-Calindol Amide as a reference standard enables researchers to confirm enantiomeric purity and attribute functional effects to the correct stereoisomer .

Analytical Method Development and Quality Control for Calindol-Based Pharmaceuticals

ent-Calindol Amide serves as a chiral reference standard for analytical method development, including HPLC method validation and impurity profiling in Calindol active pharmaceutical ingredient (API) manufacturing . The compound's defined physicochemical properties—molecular weight 314.38, XLogP3 4.8, topological polar surface area 44.9 Ų, and solubility in chloroform, dichloromethane, DMF, and methanol—make it suitable for chromatographic method development and stability studies [1].

Structure-Activity Relationship (SAR) Studies of CaSR Allosteric Modulators

ent-Calindol Amide provides a structural scaffold for investigating the molecular determinants of CaSR allosteric modulation. The Calindol scaffold binds to a distinct site within the CaSR transmembrane domain that is partially overlapping with but not identical to the binding sites of Calhex 231 and NPS 2143, as demonstrated by differential sensitivity to the E837Q(7.39) mutation . Additionally, Calindol exhibits ∼30-fold selectivity for CaSR over GPRC6A, a selectivity window that can be exploited in SAR studies aimed at improving receptor discrimination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-Calindol Amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.